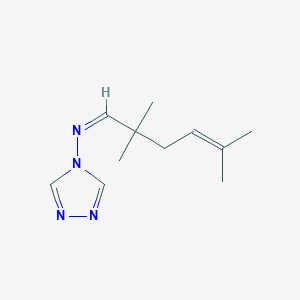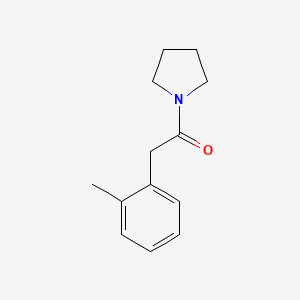![molecular formula C17H23N3O5 B5500667 (3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5500667.png)
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid is 349.16377084 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthetic Approaches
Reactions of Cyclic Anhydrides
A study by Balasubramaniyan and Argade (1989) explored the reactions of O-carboxymaleanilic acids leading to novel cyclic compounds, which could serve as intermediates for synthesizing complex molecular structures like the one mentioned. This research contributes to the field by providing new methods for constructing pyrrolo and pyrrole derivatives, potentially applicable in the synthesis of pharmaceuticals and materials science Balasubramaniyan & Argade, 1989.
1,3-Dipolar Cycloaddition Reactions
New and New (1984) reported on the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions, highlighting a method that could be relevant for constructing the core structure of the compound . This work is significant for the development of novel heterocyclic compounds with potential application in medicinal chemistry New & New, 1984.
Molecular Docking and Screening
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards a target protein. Although the specific compound was not mentioned, this research indicates the potential of similar compounds in therapeutic applications and the importance of molecular docking in identifying bioactive molecules Flefel et al., 2018.
Antimicrobial and Antimycobacterial Activity
Antimicrobial and Antimycobacterial Derivatives
Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives with antimicrobial and anti-5-lipoxygenase agents indicates the broad utility of complex heterocyclic compounds in addressing microbial resistance and inflammation. This suggests that compounds with similar complexity could have applications in developing new antimicrobial and anti-inflammatory agents Rahmouni et al., 2016.
Conducting Polymers
Conducting Polymers from Pyrrole Derivatives
Sotzing et al. (1996) discussed the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, highlighting the low oxidation potentials and stability of these polymers. This research opens pathways for using similar compounds in the development of electronic materials, sensors, and other applications requiring stable, conductive polymers Sotzing et al., 1996.
Propriétés
IUPAC Name |
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-4-5-19-8-17(16(23)24)9-20(7-13(17)15(19)22)14(21)6-12-10(2)18-25-11(12)3/h13H,4-9H2,1-3H3,(H,23,24)/t13-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOPGMGPBGAOS-SUMWQHHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2(CN(CC2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B5500590.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![4-(4-CHLOROBENZOYL)-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![(3S,4S)-4-(dimethylamino)-1-(2-pyridin-3-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)pyrrolidin-3-ol](/img/structure/B5500680.png)
